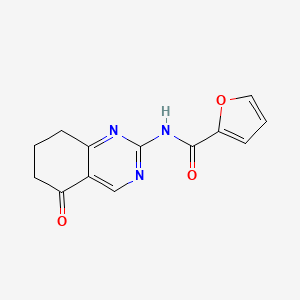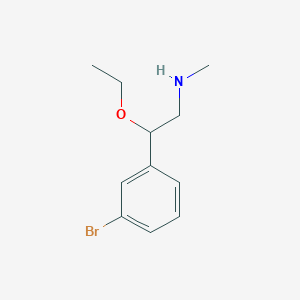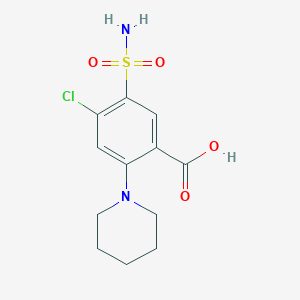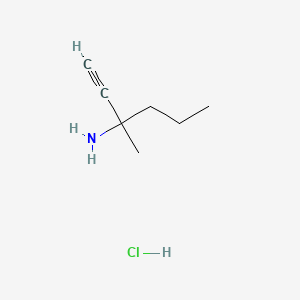
1,3,5,7,2,4,6,8-Tetrathiatetrazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7,2,4,6,8-Tetrathiatetrazocine is a heterocyclic compound with the molecular formula H₄N₄S₄ It is also known by its systematic name, tetrasulfur tetraimide This compound is characterized by a unique ring structure consisting of alternating sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5,7,2,4,6,8-Tetrathiatetrazocine can be synthesized through several methods. One common approach involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia (NH₃). The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
S2Cl2+4NH3→H4N4S4+2HCl
Industrial Production Methods
Industrial production of 1,3,5,7,2,4,6,8-Tetrathiatetrazocine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7,2,4,6,8-Tetrathiatetrazocine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfur-nitrogen compounds.
Reduction: Reduction reactions can lead to the formation of simpler sulfur and nitrogen-containing species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the ring structure with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfur oxides and nitrogen oxides, while reduction can produce simpler sulfur and nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5,7,2,4,6,8-Tetrathiatetrazocine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other sulfur-nitrogen compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,5,7,2,4,6,8-Tetrathiatetrazocine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form bonds with other molecules, leading to the formation of new compounds. These interactions can affect biological processes and chemical reactions, making it a versatile compound in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetrathia-2,4,6,8-tetrazocine: A similar compound with a slightly different ring structure.
1,3,5,7-Tetraaza-2,4,6,8-tetrathiatetrazocine: Another related compound with variations in the arrangement of sulfur and nitrogen atoms.
Uniqueness
1,3,5,7,2,4,6,8-Tetrathiatetrazocine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinctive chemical properties
Eigenschaften
CAS-Nummer |
293-40-3 |
|---|---|
Molekularformel |
H4N4S4 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
1,3,5,7,2,4,6,8-tetrathiatetrazocane |
InChI |
InChI=1S/H4N4S4/c1-5-2-7-4-8-3-6-1/h1-4H |
InChI-Schlüssel |
YIQZHKDHKHROLE-UHFFFAOYSA-N |
Kanonische SMILES |
N1SNSNSNS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12120501.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide](/img/structure/B12120503.png)
![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)


![9-(3,5-difluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120523.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12120524.png)





